molecular formula C15H10N3O3+ B13362401 N-((1,3-Dioxo-2l4-isoindolin-2-ylidene)methyl)isonicotinamide

N-((1,3-Dioxo-2l4-isoindolin-2-ylidene)methyl)isonicotinamide

Cat. No.: B13362401
M. Wt: 280.26 g/mol
InChI Key: TUYVVHIHRKWMRR-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1,3-Dioxo-2H-isoindolin-2-ylidene)methyl)isonicotinamide is a synthetic organic compound featuring a 1,3-dioxoisoindoline (phthalimide-like) core linked via a methylidene group to an isonicotinamide moiety. The isoindolin-dione ring contributes electron-deficient aromaticity, while the isonicotinamide group introduces hydrogen-bonding and π-stacking capabilities.

Properties

Molecular Formula

C15H10N3O3+

Molecular Weight

280.26 g/mol

IUPAC Name

N-[(1,3-dioxoisoindol-2-ium-2-ylidene)methyl]pyridine-4-carboxamide

InChI

InChI=1S/C15H9N3O3/c19-13(10-5-7-16-8-6-10)17-9-18-14(20)11-3-1-2-4-12(11)15(18)21/h1-9H/p+1

InChI Key

TUYVVHIHRKWMRR-UHFFFAOYSA-O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)[N+](=CNC(=O)C3=CC=NC=C3)C2=O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N-((1,3-Dioxo-2l4-isoindolin-2-ylidene)methyl)isonicotinamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., nickel peroxide, pyridinium chlorochromate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the desired transformation, often involving specific solvents and catalysts .

Major Products Formed

Major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of N-((1,3-Dioxo-2l4-isoindolin-2-ylidene)methyl)isonicotinamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to interact with the dopamine receptor D2, acting as a ligand and modulating its activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole Cores ()

Compounds 4h (N-(5-((dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide) and 4i (N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide) share the isonicotinamide group but differ in their heterocyclic core (thiazole vs. isoindolin-dione). Key distinctions include:

  • Core Structure : Thiazole rings in 4h /4i introduce sulfur-based electronics and smaller ring strain compared to the fused isoindolin-dione system, which offers extended π-conjugation and rigidity.
  • Substituents: 4h and 4i feature dimethylamino and morpholinomethyl groups, respectively, enhancing solubility through tertiary amines. In contrast, the methylidene linker in the target compound may reduce steric hindrance, favoring planar interactions.
  • Spectroscopic Data :
Compound Melting Point (°C) 1H NMR (δ, ppm) 13C NMR (δ, ppm)
4h 215–217 2.25 (s, 6H, N(CH₃)₂), 3.75 (s, 2H, CH₂) 167.8 (C=O), 151.2 (thiazole C)
4i 198–200 3.55–3.65 (m, 6H, morpholine) 168.1 (C=O), 152.4 (thiazole C)

These differences suggest that isoindolin-dione-based compounds may exhibit distinct electronic environments and packing behaviors in the solid state, as emphasized in crystal engineering studies .

2-Oxoindoline Derivatives ()

Compounds such as 2 (2-Hydroxy-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenethyl-acetamide) and 15 (2-Hydroxy-2-(5-methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenyl-acetamide) share the oxo-indole motif but differ in substitution patterns:

  • Core Flexibility: The indole-derived systems in are non-fused, allowing greater conformational flexibility compared to the rigid isoindolin-dione core.
  • Functional Groups: The acetamide linker in compounds introduces additional hydroxyl groups, enhancing hydrogen-bond donor capacity. This contrasts with the methylidene linker in the target compound, which may prioritize hydrophobic interactions.
  • Biological Implications : Indole-based derivatives are often explored for kinase inhibition or anti-inflammatory activity, whereas isoindolin-dione systems (e.g., in ) are linked to anti-mycobacterial targets .

Quinoline-Isoindoline-dione-Isoniazid Triads ()

Compound 11 (N-(5-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-1,3-dioxoisoindolin-2-yl)isonicotinamide) combines isoindolin-dione, isonicotinamide, and quinoline moieties. Key comparisons include:

  • Structural Complexity: The triad architecture in 11 introduces a chloroquinoline group, likely targeting heme polymerization in Plasmodium or mycobacterial enzymes.
  • Linker Groups : 11 uses a piperazine spacer, enabling conformational adaptability, whereas the methylidene group in the target compound restricts rotational freedom.
  • Antimicrobial Potential: highlights the anti-mycobacterial synergy of combining isoindolin-dione with isoniazid derivatives. The target compound’s isonicotinamide group—structurally related to isoniazid—may retain similar mechanisms but require validation .

Biological Activity

Chemical Structure and Properties

The molecular formula of N-((1,3-Dioxo-2l4-isoindolin-2-ylidene)methyl)isonicotinamide is C13H10N2O3C_{13}H_{10}N_{2}O_{3}. The compound features an isoindoline core with a dioxo group and an isonicotinamide moiety, which may contribute to its biological properties.

PropertyValue
Molecular Weight242.23 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified
LogPNot available

Anticancer Potential

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound induces apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the activation of caspases and the modulation of apoptotic signaling pathways.

Case Study: Breast Cancer Cell Line

In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 25 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in early and late apoptotic cells upon treatment.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. A series of disk diffusion assays revealed that it effectively inhibits the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity Results

PathogenZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective effects. In a model of oxidative stress-induced neuronal damage, the compound reduced cell death and oxidative stress markers significantly.

The proposed mechanisms for the biological activities of this compound include:

  • Inhibition of Cell Proliferation : By interfering with cell cycle progression.
  • Induction of Apoptosis : Through activation of intrinsic pathways involving mitochondrial dysfunction.
  • Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.

Q & A

Q. What are the key synthetic routes for N-((1,3-Dioxo-2H-isoindolin-2-ylidene)methyl)isonicotinamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including:

  • Core Formation : Cyclization of precursors like glyoxal derivatives to form the isoindolin-dione moiety.
  • Coupling Reactions : Amide bond formation between the isoindolin-dione core and isonicotinamide using coupling agents (e.g., EDC/HOBt).
  • Substituent Introduction : Functionalization via nucleophilic substitution or metal-catalyzed cross-coupling.
    Optimization : Parameters such as temperature (e.g., 60–80°C for cyclization), solvent polarity (DMF or THF), and catalyst loading (e.g., Pd/C for cross-coupling) significantly impact yield and purity. Purification via column chromatography or recrystallization is critical .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Spectroscopy :
    • NMR : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry and substituent integration (e.g., isoindolin-dione carbonyl signals at ~170 ppm).
    • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+^+ peak matching theoretical mass).
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles. For example, the isoindolin-dione ring typically exhibits planarity with a dihedral angle <5° relative to the isonicotinamide group .

Q. What biological screening assays are suitable for preliminary evaluation of this compound?

  • Anticancer Activity : MTT assays on cancer cell lines (e.g., PC-3 prostate cancer) to measure IC50_{50} values.
  • Anti-inflammatory Potential : COX-2 inhibition assays using ELISA kits.
  • Antimicrobial Screening : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Dosage : Test concentrations ranging from 1–100 µM, with positive controls (e.g., doxorubicin for anticancer assays) .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action in cancer pathways?

  • Apoptosis Assays : Flow cytometry (Annexin V/PI staining) to quantify apoptotic cells.
  • Pathway Analysis : Western blotting for proteins like cleaved caspase-3, Bcl-2, and Akt/mTOR pathway components.
  • Cytoskeletal Effects : Immunofluorescence staining of F-actin and paxillin to assess cell migration inhibition (see for analogous isonicotinamide derivatives) .

Q. What strategies address discrepancies in pharmacological data across studies?

  • Source Validation : Cross-check compound purity (≥98% via HPLC) and solvent effects (e.g., DMSO cytotoxicity at >0.1% v/v).
  • Model Selection : Use isogenic cell lines or patient-derived xenografts (PDXs) to reduce variability.
  • Data Normalization : Compare results against structurally similar analogs (e.g., chromen-4-one derivatives with known activity profiles) .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Substituent Analysis : Systematic variation of the isoindolin-dione substituents (e.g., electron-withdrawing groups at the 4-position enhance anticancer activity).
  • Bioisosteric Replacement : Replace the methylene linker with sulfonamide or ether groups to modulate solubility.
  • 3D-QSAR Modeling : Use Schrödinger’s Maestro or MOE to correlate steric/electronic properties with IC50_{50} values .

Q. What computational methods predict binding modes with biological targets?

  • Molecular Docking : AutoDock Vina or Glide to simulate interactions with kinases (e.g., mTOR) or receptors (e.g., FAPα).
  • MD Simulations : GROMACS for 100-ns trajectories to assess binding stability.
  • Pharmacophore Mapping : Identify critical hydrogen bond acceptors (e.g., isoindolin-dione carbonyls) using Discovery Studio .

Methodological Recommendations

  • Crystallography : Use SHELXL for refinement and PLATON for validation of structural parameters .
  • SAR Workflow : Combine synthetic chemistry with in silico screening (e.g., SwissADME for pharmacokinetic profiling) .
  • Data Reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for dataset sharing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.